molecular formula C42H76N2O2 B12806072 N,N'-1,3-Phenylenebisstearamide CAS No. 15430-36-1

N,N'-1,3-Phenylenebisstearamide

Cat. No.: B12806072
CAS No.: 15430-36-1
M. Wt: 641.1 g/mol
InChI Key: NKQGYGDQAMXRRD-UHFFFAOYSA-N
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Description

N,N’-1,3-Phenylenebisstearamide: is an organic compound characterized by the presence of two stearamide groups attached to a 1,3-phenylene ring. This compound is known for its applications in various industrial processes, particularly as a lubricant and release agent. It is a white, waxy solid that is relatively stable under standard conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-1,3-Phenylenebisstearamide typically involves the reaction of 1,3-phenylenediamine with stearic acid. The process can be summarized in the following steps:

Industrial Production Methods: In industrial settings, the production of N,N’-1,3-Phenylenebisstearamide follows similar steps but on a larger scale. The use of continuous reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions: N,N’-1,3-Phenylenebisstearamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield stearic acid derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Chemistry: N,N’-1,3-Phenylenebisstearamide is used as a crosslinking agent in polymer chemistry. It helps improve the mechanical properties and thermal stability of polymers.

Biology: In biological research, this compound is used as a model molecule to study the interactions between amides and biological macromolecules.

Industry: The compound is widely used as a lubricant and release agent in the manufacturing of plastics and rubber. It helps reduce friction and wear, improving the lifespan and performance of industrial products .

Mechanism of Action

The mechanism by which N,N’-1,3-Phenylenebisstearamide exerts its effects is primarily through its interaction with other molecules. The stearamide groups can form hydrogen bonds with various substrates, enhancing their stability and functionality. In polymer chemistry, it acts as a crosslinking agent, forming covalent bonds between polymer chains and improving their mechanical properties .

Comparison with Similar Compounds

    Ethylene bis(stearamide): Similar in structure but with an ethylene linker instead of a phenylene ring.

    Stearamidopropyl dimethylamine: Contains a stearamide group but with a different functional group attached.

Uniqueness: N,N’-1,3-Phenylenebisstearamide is unique due to its phenylene ring, which provides rigidity and stability to the molecule. This structural feature makes it particularly effective as a crosslinking agent in polymers, offering superior mechanical properties compared to similar compounds .

Properties

CAS No.

15430-36-1

Molecular Formula

C42H76N2O2

Molecular Weight

641.1 g/mol

IUPAC Name

N-[3-(octadecanoylamino)phenyl]octadecanamide

InChI

InChI=1S/C42H76N2O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-36-41(45)43-39-34-33-35-40(38-39)44-42(46)37-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h33-35,38H,3-32,36-37H2,1-2H3,(H,43,45)(H,44,46)

InChI Key

NKQGYGDQAMXRRD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NC1=CC(=CC=C1)NC(=O)CCCCCCCCCCCCCCCCC

Origin of Product

United States

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